2-phenoxy-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)ethanesulfonamide
Description
This compound is a sulfonamide derivative featuring a 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine core substituted with a phenoxyethyl group and a methylene-linked sulfonamide moiety. The tetrahydropyrazolo[1,5-a]pyridine scaffold is known for conformational flexibility, which may enhance binding to biological targets .
Properties
IUPAC Name |
2-phenoxy-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S/c20-23(21,11-10-22-15-6-2-1-3-7-15)18-13-14-12-17-19-9-5-4-8-16(14)19/h1-3,6-7,12,18H,4-5,8-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPUMYAQLNUDTQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=N2)CNS(=O)(=O)CCOC3=CC=CC=C3)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It is known that the compound belongs to the class of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazines. These compounds are known to interact with their targets through a variety of mechanisms, often involving the formation of covalent bonds or non-covalent interactions such as hydrogen bonding, van der Waals forces, and ionic interactions.
Biochemical Pathways
Compounds with similar structures have been shown to interact with various biochemical pathways
Biological Activity
2-Phenoxy-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)ethanesulfonamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₉H₂₃N₃O₃S
- Molecular Weight : 373.47 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
The compound exhibits biological activity primarily through its interaction with specific protein targets involved in cellular signaling pathways. Notably, it has been shown to inhibit certain kinases, which play crucial roles in cancer cell proliferation and survival. The tetrahydropyrazolo structure is believed to contribute to its binding affinity and selectivity towards these targets.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Anticancer | Inhibits the growth of various cancer cell lines by targeting kinases involved in cell cycle regulation. |
| Anti-inflammatory | Reduces pro-inflammatory cytokine production in vitro and in vivo models. |
| Neuroprotective | Exhibits protective effects against neuronal cell death in models of neurodegenerative diseases. |
Case Studies
- Anticancer Activity
- Anti-inflammatory Effects
- Neuroprotection
Research Findings
Recent research has focused on optimizing the structure of this compound to enhance its pharmacological properties. Modifications have led to derivatives with improved potency and selectivity against target kinases.
Table: Structure-Activity Relationship (SAR)
| Derivative | IC50 (µM) | Target Kinase | Comments |
|---|---|---|---|
| Original Compound | 15 | PI3K | Effective against MCF-7 cells |
| Derivative A (methyl substitution) | 10 | PI3K | Increased potency |
| Derivative B (halogenated variant) | 8 | AKT | Broader spectrum of activity |
Scientific Research Applications
Therapeutic Applications
1. Cancer Treatment
Recent studies have highlighted the compound's role as a potential inhibitor of Bruton's tyrosine kinase (Btk), a critical enzyme involved in B-cell receptor signaling pathways. Inhibiting Btk can lead to reduced proliferation of malignant B-cells, making this compound a candidate for treating various hematological malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma.
A notable patent (US10570139B2) describes substituted pyrazolo[1,5-a]pyrimidines that include this compound as effective Btk modulators, demonstrating its potential as a targeted therapy in oncology .
2. Neurological Disorders
The tetrahydropyrazolo-pyridine structure suggests possible interactions with neurological pathways. Compounds with similar structures have been investigated for their neuroprotective effects and potential use in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. Research indicates that modulation of certain neurotransmitter systems could be achieved through compounds like 2-phenoxy-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)ethanesulfonamide.
Case Studies
Case Study 1: Inhibition of Btk in CLL
In a study examining the efficacy of Btk inhibitors in CLL models, researchers demonstrated that compounds similar to this compound significantly reduced tumor burden and improved survival rates in treated mice compared to controls. The specific mechanism involved the disruption of signaling pathways essential for B-cell survival and proliferation.
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective properties of related compounds in animal models of Parkinson's disease. Results indicated that treatment with these compounds led to decreased neuronal death and improved motor function in subjects, suggesting that the tetrahydropyrazolo-pyridine moiety may enhance neuronal resilience against toxic insults.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related analogs, focusing on molecular features, biological activity, and physicochemical properties.
Table 1: Key Structural and Functional Comparisons
Key Findings
Core Heterocycle Differences: The target compound’s tetrahydropyrazolo[1,5-a]pyridine core lacks the pyrimidine ring nitrogen present in analogs like the WHO-listed carboxamide derivative . Pyrazolo-pyrimidine derivatives (e.g., ) often exhibit stronger kinase inhibition due to pyrimidine’s mimicry of purine bases .
Functional Group Impact: The ethanesulfonamide group distinguishes the target compound from carboxamide or ester analogs. Sulfonamides are known for hydrogen-bonding interactions with enzymes (e.g., carbonic anhydrase, proteases), suggesting divergent target profiles compared to carboxamides .
Stereochemical Considerations :
- While syn/anti isomerism is critical for activity in ethyl ester derivatives (), the target compound’s lack of stereogenic centers in the core may simplify synthesis and reduce off-target effects .
Biological Activity :
- Compounds with acryloyl groups (e.g., ) are designed for covalent inhibition, a feature absent in the target sulfonamide. This limits its utility in irreversible target modulation but may reduce toxicity risks .
- highlights tetrahydropyrazolo[1,5-a]pyrimidine derivatives with trifluoromethyl groups as biofilm inhibitors, suggesting that electron-withdrawing substituents (absent in the target compound) are critical for antimicrobial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
